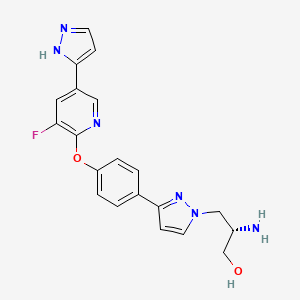
Lta4H-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lta4H-IN-2 is a compound known for its inhibitory effects on leukotriene A4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. LTA4H converts leukotriene A4 to leukotriene B4, a potent chemotactic agent for neutrophils and other immune cells. By inhibiting LTA4H, this compound can potentially modulate inflammatory processes and has been studied for its therapeutic potential in various diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lta4H-IN-2 involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of fragment-based drug design, where small molecular fragments are identified and optimized for binding to the active site of LTA4H. These fragments are then chemically modified to enhance their inhibitory potency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards for pharmaceutical compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Lta4H-IN-2 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the enzymatic activity of LTA4H and its role in leukotriene biosynthesis.
Biology: Investigated for its effects on immune cell function and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including asthma, arthritis, and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies.
Mécanisme D'action
Lta4H-IN-2 exerts its effects by binding to the active site of LTA4H, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, reducing the production of this potent inflammatory mediator. The molecular targets involved include the zinc ion in the active site of LTA4H and key amino acid residues that facilitate the enzyme’s catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bestatin: Another inhibitor of LTA4H, known for its aminopeptidase activity.
LYS006: A highly selective LTA4H inhibitor currently under investigation for various inflammatory conditions.
Uniqueness
Lta4H-IN-2 is unique in its specific binding affinity and inhibitory potency against LTA4H. Compared to other inhibitors, it offers a distinct chemical structure that allows for effective modulation of the enzyme’s activity, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C20H19FN6O2 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[4-[3-fluoro-5-(1H-pyrazol-5-yl)pyridin-2-yl]oxyphenyl]pyrazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H19FN6O2/c21-17-9-14(18-5-7-24-25-18)10-23-20(17)29-16-3-1-13(2-4-16)19-6-8-27(26-19)11-15(22)12-28/h1-10,15,28H,11-12,22H2,(H,24,25)/t15-/m0/s1 |
Clé InChI |
NQHGXSVGARINPB-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=NN(C=C2)C[C@@H](CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |
SMILES canonique |
C1=CC(=CC=C1C2=NN(C=C2)CC(CO)N)OC3=C(C=C(C=N3)C4=CC=NN4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


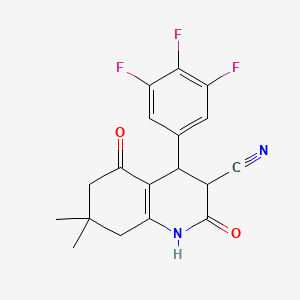
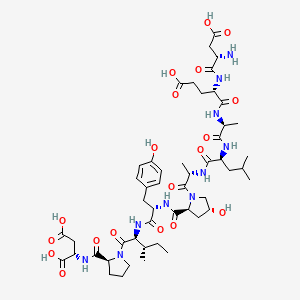
![(2S)-tert-butoxy[(5M)-5-{2-[(2-chloro-6-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}-4-(4,4-dimethylpiperidin-1-yl)-2-methylpyridin-3-yl]acetic acid](/img/structure/B12385126.png)
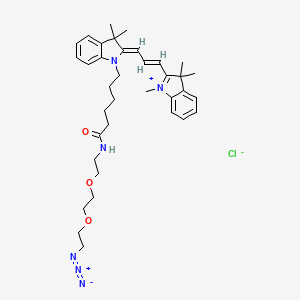
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)

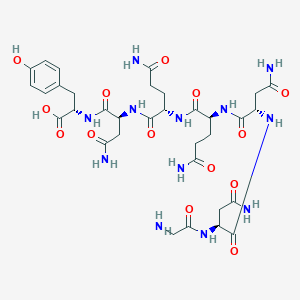
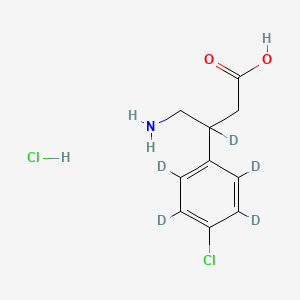
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
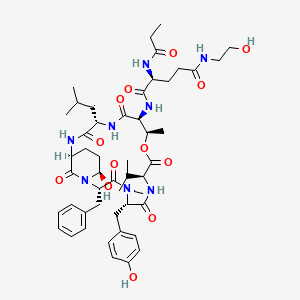
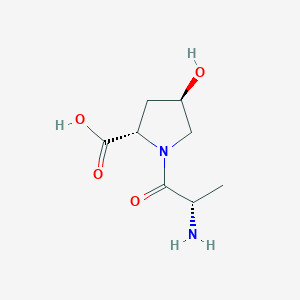
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
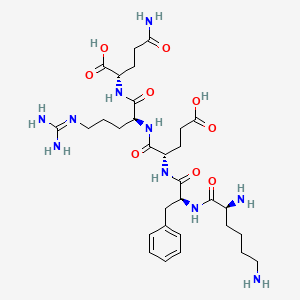
![(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B12385175.png)
